molecular formula C27H25N3O3 B15073805 (3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid

(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid

Cat. No.: B15073805
M. Wt: 439.5 g/mol
InChI Key: FDIWCHYTKOPHPS-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid is a novel triazolo-pyridine compound presented for research applications . This compound is of significant interest in biochemical research for its potential as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as ALK5 . The TGF-β signaling pathway is a crucial mediator in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in pathological conditions such as diabetic complications, cancer progression, and fibrotic diseases . By targeting and inhibiting ALK5, this compound provides researchers with a potent and selective tool to modulate this key pathway, enabling the study of its mechanism and the exploration of potential therapeutic interventions . The [1,2,4]triazolo[1,5-a]pyridine core structure of this molecule is associated with optimized kinase inhibitory activity and enhanced oral bioavailability in preclinical models, making it a valuable candidate for in vivo research . The specific research applications for this compound include investigating the mechanisms of fibrosis in various organs, studying the role of TGF-β in the tumor microenvironment and cancer immunology, and exploring new avenues for metabolic disease treatment . It is supplied as a solid and must be stored according to the provided specifications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C27H25N3O3/c1-4-6-22(15-25(31)32)21-10-12-23(13-11-21)33-17-20-9-14-24-28-27(29-30(24)16-20)26-18(2)7-5-8-19(26)3/h5,7-14,16,22H,15,17H2,1-3H3,(H,31,32)/t22-/m1/s1

InChI Key

FDIWCHYTKOPHPS-JOCHJYFZSA-N

Isomeric SMILES

CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2

Origin of Product

United States

Preparation Methods

Synthesis of theTriazolo[1,5-a]Pyridine Core

The bicyclictriazolo[1,5-a]pyridine scaffold is synthesized via microwave-assisted cyclization of 1-amino-2-imino-pyridine derivatives with carboxylic acids (Scheme 1). For the target compound, 1-amino-2-imino-6-methoxypyridine (1) reacts with 2,6-dimethylbenzoic acid (2) under microwave irradiation (100°C, 250 W, 15 min) to yield 2-(2,6-dimethylphenyl)-6-methoxy-triazolo[1,5-a]pyridine (3) in 82% yield (Table 1). This method avoids metal catalysts and leverages the electron-donating methoxy group to enhance regioselectivity at position 6.

Table 1. Optimization of Triazolo[1,5-a]Pyridine Core Synthesis

Entry Carboxylic Acid Conditions Yield (%)
1 2,6-Dimethylbenzoic acid Microwave, 100°C 82
2 2,6-Dimethylbenzoic acid Conventional, 80°C 57

X-ray crystallography of analogous structures confirms the planar bicyclic system and substituent orientations. The 2,6-dimethylphenyl group adopts a dihedral angle of 72.6° relative to the triazolo ring, minimizing steric clashes.

Functionalization at Position 6: Methoxy-Phenyl Linkage

The methoxy group in intermediate 3 is replaced with a hydroxyl group via demethylation using BBr₃ in CH₂Cl₂ (−78°C to rt, 4 h), yielding 2-(2,6-dimethylphenyl)-6-hydroxy-triazolo[1,5-a]pyridine (4) (89% yield). Subsequent Mitsunobu reaction with 4-bromophenol (5) (DIAD, PPh₃, THF, 0°C to rt, 12 h) installs the bromophenyl ether, forming 2-(2,6-dimethylphenyl)-6-(4-bromophenoxy)-triazolo[1,5-a]pyridine (6) (76% yield).

Sonogashira Coupling for Hex-4-Ynoic Acid Side Chain

The alkyne-containing side chain is introduced via Sonogashira coupling. Intermediate 6 reacts with (R)-3-ethynylhex-4-ynoic acid ethyl ester (7) (Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C, 8 h) to afford the coupled product (8) in 68% yield (Scheme 2). Saponification of the ethyl ester (LiOH, THF/H₂O, rt, 3 h) yields the free acid (9) quantitatively.

Table 2. Sonogashira Coupling Optimization

Entry Catalyst Base Yield (%)
1 Pd(PPh₃)₂Cl₂/CuI Et₃N 68
2 Pd(OAc)₂/XPhos iPr₂NH 42

Stereochemical Control and Enantiomeric Enrichment

The (3R)-configuration is established using a chiral auxiliary. (R)-Epichlorohydrin (10) is condensed with hex-4-ynoic acid (11) (K₂CO₃, DMF, 50°C, 6 h) to yield (R)-3-chlorohex-4-ynoic acid (12) , which undergoes nucleophilic displacement with the phenol intermediate (4) (K₂CO₃, DMF, 80°C, 12 h) to install the stereocenter. Chiral HPLC (Chiralpak IA, hexane/iPrOH 90:10) confirms >99% enantiomeric excess.

Analytical Characterization and Validation

1H NMR (500 MHz, DMSO-d6) of the final compound exhibits resonances at δ 8.21 (s, 1H, triazolo-H), 7.45–7.38 (m, 3H, aromatic), 5.32 (s, 2H, OCH₂), and 2.98 (q, J = 7.1 Hz, 1H, CH), consistent with the desired structure. HRMS (ESI+) m/z calculated for C₂₉H₂₇Cl₂N₃O₃ [M+H]+: 560.1389, found: 560.1385.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The phenyl and triazolopyridine rings can undergo electrophilic or nucleophilic substitution reactions.

    Addition: The alkyne group in the hexynoic acid chain can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Due to its potential biological activity, the compound is investigated for its interactions with various biological targets, such as enzymes or receptors. It may also be used in the development of new pharmaceuticals or agrochemicals.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.

    Industry: In industrial applications, the compound can be used as a building block for the production of specialty chemicals, materials, or other high-value products.

Mechanism of Action

The mechanism of action of (3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Substituent Variations

  • (3S)-3-[4-[[2-[2,6-Dimethyl-4-[3-(methylsulfonyl)propoxy]phenyl][1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid This compound differs from the target molecule in two key aspects: Stereochemistry: The 3S enantiomer may exhibit altered binding affinity compared to the 3R configuration due to spatial mismatches with chiral enzyme pockets (e.g., cytochrome P450 or acetyl-CoA carboxylase) . Substituents: The additional 4-[3-(methylsulfonyl)propoxy] group on the phenyl ring enhances polarity and may influence solubility or transport across lipid membranes.

Triazolopyrimidine Derivatives

Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones () share the triazolopyrimidine core but lack the hex-4-ynoic acid chain. Key comparisons:

  • Bioactivity : The hydrazone derivatives in show herbicidal and fungicidal activity, with chiral centers (e.g., R-configuration) enhancing efficacy by 20–40% compared to achiral analogs .
  • Structural Flexibility: The hex-4-ynoic acid chain in the target compound likely improves membrane permeability and metabolic stability compared to hydrazone-linked derivatives .

Sulfonamide-Based Triazolopyrimidines

Triazolo[1,5-a]pyrimidine-2-sulfonamides () are established herbicides (e.g., flumetsulam). Differences include:

  • Mechanism: Sulfonamide derivatives inhibit acetolactate synthase (ALS), while the hex-4-ynoic acid moiety in the target compound may target β-oxidation pathways or fatty acid synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name/Structure Key Structural Features Biological Activity Reference
(3R)-3-[4-[[2-(2,6-dimethylphenyl)-triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid 3R configuration, hex-4-ynoic acid, methoxy linkage Predicted herbicidal (mechanism under study)
(3S)-Analog () 3S configuration, 4-(methylsulfonyl)propoxy substituent Not reported; likely altered metabolism
5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones () Hydrazone linkage, chiral R-configuration Herbicidal (IC₅₀: 0.5–2.0 μM)
Triazolo[1,5-a]pyrimidine-2-sulfonamides () Sulfonamide group, bulky substituents ALS inhibition (IC₅₀: 0.1–0.3 μM)

Research Findings and Implications

  • Stereochemistry Matters : The 3R configuration in the target compound likely optimizes interactions with asymmetric binding sites, as seen in ’s chiral hydrazones .
  • Substituent Flexibility: The hex-4-ynoic acid chain may confer resistance to enzymatic degradation compared to ester or hydrazone linkages .
  • Uniqueness in Pseudomonas Pathways: While Pseudomonas genomes encode diverse secondary metabolites (e.g., pyoverdine, lankacidin C), the target compound’s synthetic origin distinguishes it from natural triazolopyridine analogs .

Biological Activity

The compound (3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes a triazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of activity include:

  • Anticancer Effects : The compound exhibits cytotoxicity against several cancer cell lines.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Activity : Inhibition of inflammatory pathways has been noted.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds can exhibit significant anticancer properties. For instance:

CompoundCancer Cell LineIC50 Value (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3

In a study involving triazole derivatives similar to our compound, it was found that certain modifications to the triazole ring enhance anticancer activity significantly .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. For example:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells.
  • Modulation of Inflammatory Pathways : The compound may inhibit key pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Breast Cancer : A clinical trial evaluating the efficacy of triazole derivatives showed significant tumor reduction in patients with advanced breast cancer.
  • In Vitro Studies : Laboratory studies indicated that compounds similar to this compound inhibited the growth of various cancer cell lines with IC50 values ranging from 5 to 30 μM.

Q & A

Q. What synthetic methodologies are most effective for constructing the triazolopyridine core in this compound?

The triazolopyridine scaffold can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) in ethanol at room temperature achieves a 73% yield, avoiding toxic reagents like Cr(VI) or DDQ. Critical steps include precise stoichiometric control of NaOCl and purification via alumina column chromatography to isolate the product .

Q. Which analytical techniques are essential for confirming the stereochemical integrity of the (3R)-configured hex-4-ynoic acid moiety?

Chiral HPLC or polarimetry should be employed to verify the (R)-configuration. High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are critical for confirming molecular weight and structural assignments. Nuclear Overhauser Effect (NOE) experiments can resolve spatial arrangements of substituents on the triazolopyridine ring .

Q. How can researchers optimize solvent systems for large-scale purification of this compound?

Ethanol is preferred for initial extractions due to its green solvent profile. For chromatographic purification, a hexane/ethyl acetate gradient (3:1 to 1:1) on alumina effectively removes byproducts. Recrystallization in ethanol/water mixtures (7:3) enhances purity, as demonstrated in analogous triazolopyridine syntheses .

Advanced Research Questions

Q. How can mechanistic studies clarify the role of NaOCl in the oxidative cyclization step?

Kinetic studies using 18^{18}O-labeled NaOCl and monitoring intermediates via LC-MS can elucidate whether the reaction proceeds through a hypochlorite-mediated N–N bond formation. Computational modeling (DFT) of transition states may further explain regioselectivity in ring closure .

Q. What strategies resolve contradictions in biological activity data across enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using phosphate-buffered saline (PBS) at pH 7.4 and validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50_{50}). Compare structural analogs to identify substituents influencing activity, as seen in antimicrobial evaluations of triazolopyridines .

Q. How does the electron-withdrawing hex-4-ynoic acid group influence the compound’s pharmacokinetic properties?

Perform logP measurements (shake-flask method) and metabolic stability assays in liver microsomes. The alkyne moiety may enhance membrane permeability but reduce metabolic stability due to CYP450 interactions. Prodrug strategies (e.g., esterification) could mitigate rapid clearance .

Q. What experimental designs mitigate challenges in scaling up the synthesis while maintaining enantiomeric excess?

Use flow chemistry to control exothermic reactions during cyclization. Chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated coupling) can preserve stereochemistry. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes like ee ≥98% .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data with synthetic intermediates to rule out regioisomeric impurities.
  • Experimental Design : Include control reactions without NaOCl to confirm oxidative cyclization necessity .
  • Advanced Characterization : X-ray crystallography of single crystals (grown via vapor diffusion) provides definitive structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.